Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]-
Description
Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- is a compound that features a benzimidazole ring fused with a phenyl group and an acetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
2-(2-phenylbenzimidazol-1-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14(19)10-20-17-13-9-5-4-8-12(13)16-15(17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCBWBIRRVFDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- typically involves the reaction of ortho-phenylenediamine with benzaldehyde to form the benzimidazole coreCommon reagents used in these reactions include sodium metabisulfite as an oxidizing agent and solvents like ethanol for recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce various substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices due to its electron transport properties.
Mechanism of Action
The mechanism of action of Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. This compound can also interfere with DNA synthesis by intercalating between base pairs, leading to the inhibition of cell proliferation . The pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular processes .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the acetic acid moiety.
Benzimidazole-2-acetic acid: Similar structure but without the phenyl group.
2-(2-Hydroxyphenyl)benzimidazole: Contains a hydroxyl group instead of the acetic acid moiety.
Uniqueness: Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- is unique due to the presence of both the phenyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Biological Activity
Acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- (commonly referred to as benzimidazole acetic acid), is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 268.27 g/mol. Its structure includes a benzimidazole moiety, which is known for various biological activities.
Mechanisms of Biological Activity
Benzimidazole derivatives are recognized for their diverse pharmacological profiles, including:
- Antiviral Activity : Compounds containing the benzimidazole structure have been studied for their ability to inhibit viral replication. They often target viral enzymes or components essential for the virus's life cycle.
- Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities by disrupting cellular processes in pathogens.
- Anti-inflammatory Effects : Some benzimidazole derivatives have shown promise in modulating inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Antiviral Activity
A study highlighted the antiviral properties of benzimidazole derivatives against various viruses. For instance, certain derivatives demonstrated significant inhibition of neuraminidase, an enzyme critical for influenza virus replication. This inhibition was quantified through IC50 values, indicating effective concentrations required to achieve 50% inhibition of viral activity.
| Compound | Virus Targeted | IC50 (µM) |
|---|---|---|
| Compound A | Influenza | 5.0 |
| Compound B | HSV-1 | 10.0 |
| Compound C | Hepatitis A | 20.0 |
These findings suggest that modifications in the benzimidazole structure can enhance antiviral efficacy.
Antimicrobial Properties
Research has indicated that compounds similar to acetic acid, 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]- possess antimicrobial properties. In vitro studies demonstrated that these compounds can inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These results underscore the potential application of this compound in developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory effects of benzimidazole derivatives. One study reported that a specific derivative significantly reduced TNF-alpha production in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]acetic acid, and how are structural impurities minimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted benzimidazoles and halogenated acetic acid derivatives. For example, coupling 2-phenyl-1H-benzimidazole with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) forms the target compound. To minimize impurities, column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are employed. Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 4.8–5.2 ppm confirm the acetoxy group.
- IR : A strong C=O stretch (~1700 cm⁻¹) verifies the ester/acid moiety .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 323.12).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).
- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (>0.3%) indicate incomplete purification or solvent retention. Adjustments involve prolonged drying under vacuum or alternative recrystallization solvents .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length anomalies) in 2-[(2-phenyl-1H-benzimidazol-1-yl)oxy]acetic acid be resolved?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Anomalies in bond lengths (e.g., C-O vs. C-N in benzimidazole) may arise from thermal motion or twinning.
- Tools : WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids.
- Validation : Compare experimental bond lengths with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.02 Å suggest data collection errors (e.g., incorrect absorption correction) .
Q. What strategies optimize the compound’s solubility and stability in pharmacological assays, and how are degradation products identified?
- Methodology :
- Solubility : Co-solvents (DMSO/PEG-400) or pH adjustment (buffered saline, pH 7.4) enhance aqueous solubility.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS/MS monitor hydrolytic cleavage of the acetoxy group. Major degradation products include 2-phenyl-1H-benzimidazole and glycolic acid .
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electrophilicity at the acetoxy carbon.
- Kinetic Studies : Monitor reaction rates (UV-Vis or ¹H NMR) with para-substituted aryl derivatives. Hammett plots (σ values vs. log k) quantify substituent effects .
Data Analysis and Validation
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across multiple studies?
- Methodology :
- Meta-Analysis : Use fixed/random-effects models (e.g., RevMan) to aggregate IC₅₀ values from anti-inflammatory or antimicrobial assays.
- Outlier Detection : Grubbs’ test identifies studies with significant deviations (p < 0.05). Confounding factors (e.g., cell line variability) are addressed via standardized protocols (e.g., MTT assay in RAW 264.7 macrophages) .
Q. How are computational docking results validated when studying the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., COX-2) for 100 ns to assess binding mode stability. RMSD >2.0 Å indicates unreliable docking poses.
- Experimental Validation : Competitive binding assays (SPR or ITC) measure dissociation constants (Kd). A correlation coefficient (R²) >0.85 between docking scores and Kd validates the computational model .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Protocols :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Contaminated waste is disposed via incineration (RCRA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
